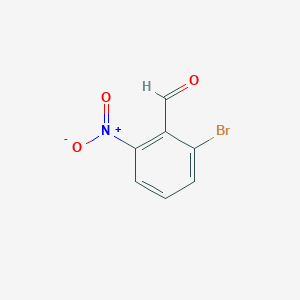
2-Bromo-6-nitrobenzaldehyde
Overview
Description
2-Bromo-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a yellow solid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of both bromine and nitro functional groups attached to a benzaldehyde core, making it a versatile intermediate in organic chemistry.
Mechanism of Action
Target of Action
It’s known that nitro compounds, such as 2-bromo-6-nitrobenzaldehyde, are often involved in reductive transformations . These transformations are of great importance for the chemical industry, with the products of these reactions, such as amines, being used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and surfactants .
Mode of Action
The mode of action of this compound is likely related to its nitro group. Nitro compounds can undergo selective reductive transformations in photocatalytic systems . The nitro group can be reduced to amines, azo and azoxy compounds, imines, and products of N-alkylation and N-formylation . These transformations can occur under the action of light quanta, such as an electron and a hole, capable of initiating the transformation of substrate molecules .
Biochemical Pathways
The compound’s potential to undergo reductive transformations suggests it could influence various biochemical pathways, particularly those involving nitrogen-containing compounds .
Pharmacokinetics
The compound’s molecular weight (23002 g/mol) and its predicted boiling point (320.8±27.0 °C) suggest it may have moderate bioavailability.
Result of Action
Given its potential for reductive transformations, it’s plausible that the compound could influence cellular processes involving nitrogen-containing compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reductive transformations can occur under milder conditions in the presence of light, suggesting that light exposure could influence its activity . Additionally, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can impact its stability.
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds like 2-Bromo-6-nitrobenzaldehyde can participate in various biochemical reactions . The bromine atom in the compound can be involved in electrophilic aromatic substitution reactions, which could potentially interact with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . In such reactions, the bromine atom can be removed, forming a radical that can interact with other molecules, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas at 2-8°C .
Metabolic Pathways
Brominated compounds can be metabolized in the body through various enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-nitrobenzaldehyde can be synthesized from 2-nitrobenzaldehyde through a bromination reaction. The process involves the use of sulfuric acid and N-bromosuccinimide as reagents. The reaction is typically carried out under cooling conditions followed by irradiation at 45°C for about 45 minutes. The product is then extracted and purified to obtain a high yield of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzaldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Gas and Catalyst: Used for the reduction of the nitro group.
Potassium Permanganate: Used for oxidation reactions.
Major Products:
Substituted Benzaldehydes: Formed through nucleophilic substitution.
2-Amino-6-bromobenzaldehyde: Formed through the reduction of the nitro group.
2-Bromo-6-nitrobenzoic Acid: Formed through the oxidation of the aldehyde group.
Scientific Research Applications
2-Bromo-6-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-nitrobenzaldehyde
- 4-Bromo-2-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
Comparison: 2-Bromo-6-nitrobenzaldehyde is unique due to the specific positioning of the bromine and nitro groups on the benzaldehyde ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may offer different reactivity patterns and selectivity in chemical syntheses, making it a distinct and valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIAMYXQKSDDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567716 | |
| Record name | 2-Bromo-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-21-5 | |
| Record name | 2-Bromo-6-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine](/img/structure/B112168.png)


![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)




![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)



